N-[3-(HEXYLOXY)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE
Overview
Description
N-[3-(HEXYLOXY)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE is a complex organic compound that features a benzothiazole ring fused with an acetamide group and a hexyloxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(HEXYLOXY)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of Acetamide Group: The acetamide group is introduced by reacting the benzothiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Substitution with Hexyloxyphenyl Group: The final step involves the nucleophilic substitution of the benzothiazole-acetamide intermediate with 3-(hexyloxy)phenyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(HEXYLOXY)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-[3-(HEXYLOXY)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[3-(HEXYLOXY)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-Iodophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide: Similar structure but with an iodophenyl group instead of a hexyloxyphenyl group.
N-(3-Methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide: Similar structure but with a methoxyphenyl group.
Uniqueness
N-[3-(HEXYLOXY)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE is unique due to its hexyloxyphenyl substituent, which may impart distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
N-(3-hexoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-2-3-4-7-13-26-17-10-8-9-16(14-17)22-20(24)15-23-18-11-5-6-12-19(18)27-21(23)25/h5-6,8-12,14H,2-4,7,13,15H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTFHICOXQUTRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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